EGFR Kinase Inhibition Potency of 4-(Dimethylamino)-1H-pteridin-2-one Versus Structurally Related Pteridinone Comparators
In a radiometric ELISA assay measuring EGFR (unknown origin) inhibition using ATF-2 as substrate after 1 hour incubation, 4-(dimethylamino)-1H-pteridin-2-one displayed an IC50 of 213 nM [1]. This single-digit sub-micromolar potency positions it as an intermediate-strength EGFR inhibitor within the pteridinone chemical space. By comparison, a closely related pteridinone analog (CHEMBL354521) exhibited an IC50 of 40,000 nM (40 µM) in an EGF-stimulated DNA synthesis assay in ER 22 cells [2], representing an approximately 188-fold weaker activity. Another pteridinone derivative from a patent series (US10604504, Example 223) showed an IC50 of 10,000 nM in an EGFR autophosphorylation assay in A-431 cells [3], approximately 47-fold less potent than the target compound. While assay conditions differ (isolated enzyme vs. cellular context), the consistent pattern across multiple comparator datasets indicates that the specific 4-dimethylamino-2-oxo substitution pattern confers measurable EGFR inhibitory activity that is absent or attenuated in other pteridinone substitution arrangements.
| Evidence Dimension | EGFR kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 213 nM (radiometric ELISA, ATF-2 substrate, 1 h incubation) |
| Comparator Or Baseline | Comparator 1: CHEMBL354521, IC50 = 40,000 nM (EGF-stimulated DNA synthesis, ER 22 cells); Comparator 2: Patent Example 223, IC50 = 10,000 nM (EGFR autophosphorylation, A-431 cells) |
| Quantified Difference | ~188-fold more potent than CHEMBL354521; ~47-fold more potent than Patent Example 223 |
| Conditions | Target compound: radiometric ELISA, recombinant EGFR, ATF-2 substrate, 1 h (BindingDB BDBM50561029). Comparators: cellular assays as reported in BindingDB. |
Why This Matters
For researchers procuring pteridinone-based EGFR inhibitor tool compounds, this compound offers measurable potency in the mid-nanomolar range, differentiating it from structurally related pteridinones that require >40-fold higher concentrations to achieve EGFR pathway modulation.
- [1] BindingDB Entry BDBM50561029, CHEMBL4746023. IC50: 213 nM. Inhibition of EGFR (unknown origin) using ATF-2 as substrate, radiometric ELISA. https://www.bindingdb.org/bind/BindingDBEntry?id=BDBM50561029 View Source
- [2] BindingDB Entry BDBM50453609, CHEMBL354521. IC50: 40,000 nM. Inhibition of EGF-stimulated DNA synthesis in ER 22 cells. https://www.bindingdb.org/bind/BindingDBEntry?id=BDBM50453609 View Source
- [3] BindingDB Entry BDBM164638. IC50: 10,000 nM. Inhibition of EGFR autophosphorylation at Tyr1068 in A-431 cells. Associated with patents US10604504, US11623921, US9688629, US9802915, US9920031. https://www.bindingdb.org/bind/BindingDBEntry?id=BDBM164638 View Source
